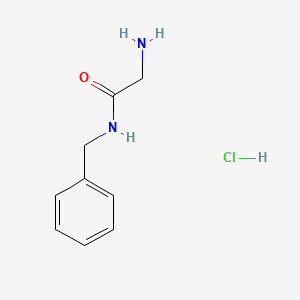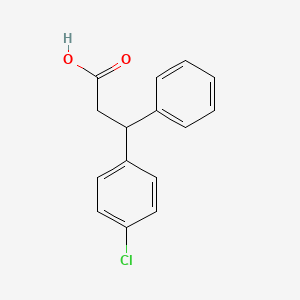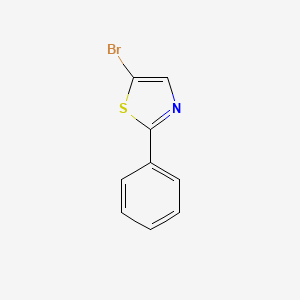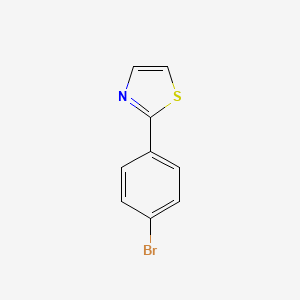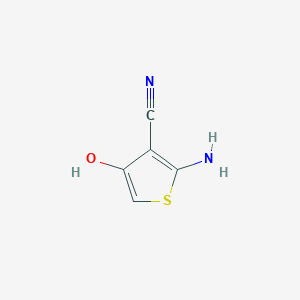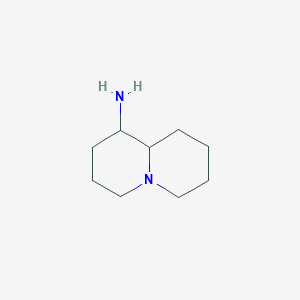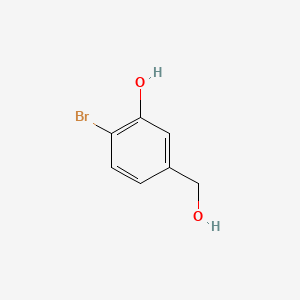
2-Bromo-3,3,3-trifluoropropanoic acid
Vue d'ensemble
Description
2-Bromo-3,3,3-trifluoropropanoic acid is a useful research compound. Its molecular formula is C3H2BrF3O2 and its molecular weight is 206.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):
- Yamauchi et al. (2010) demonstrated the use of electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes to efficiently synthesize 2-aryl-3,3,3-trifluoropropanoic acids, applied in the creation of β,β,β-trifluorinated NSAIDs (Yamauchi, Hara, & Senboku, 2010).
Creation of β-Amino Acid Derivatives:
- Shimada et al. (2006) utilized a Reformatsky-type reaction with 2-bromo-3,3,3-trifluoropropanoic imide, resulting in highly stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives (Shimada, Yoshioka, Konno, & Ishihara, 2006).
Development of Trifluoropropene Oxide:
- Ramachandran and Padiya (2007, 2008) described the synthesis of 3,3,3-trifluoropropene oxide from 2-bromo-3,3,3-trifluoropropyl acetate, highlighting its potential in various chemical applications (Ramachandran & Padiya, 2007).
Photocatalytic Reactions in Organic Synthesis:
- Zeng et al. (2022) explored the use of 2-bromo-3,3,3-trifluoropropene in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the creation of various organic compounds (Zeng, Li, Chen, & Zhou, 2022).
Environmental Impact Studies:
- Chen et al. (2015) conducted theoretical and experimental studies on the atmospheric degradation of 2-bromo-3,3,3-trifluoropropene, providing insights into its environmental impact and behavior (Chen, Zhou, & Han, 2015).
Synthesis of Secondary Trifluoromethylated Alkyl Bromides:
- Guo et al. (2022) reported the use of 2-bromo-3,3,3-trifluoropropene as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides, demonstrating its versatility in organic synthesis (Guo, Tao, Xu, Wang, Li, Yao, Tong, & He, 2022).
Mécanisme D'action
Target of Action
It is known to be a valuable synthon in synthetic chemistry, used in a wide range of organic synthesis reactions .
Mode of Action
2-Bromo-3,3,3-trifluoropropanoic acid, also known as BTP, is involved in various reactions including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions are used to construct various organofluorine compounds .
Biochemical Pathways
Its broad application in organic synthesis suggests that it may influence a variety of biochemical pathways depending on the specific context of its use .
Result of Action
The result of BTP’s action is the formation of various organofluorine compounds through different types of reactions . The exact molecular and cellular effects would depend on the specific compounds formed and their subsequent interactions within the biological system.
Action Environment
The action, efficacy, and stability of BTP can be influenced by various environmental factors. For instance, one study on the atmospheric degradation of 2-Bromo-3,3,3-trifluoropropene, a related compound, suggests that environmental conditions can significantly impact its degradation process . Similar factors may also influence the action of BTP, although specific details would require further investigation.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas or vapours and to avoid contacting with skin and eye .
Orientations Futures
2-Bromo-3,3,3-trifluoropropanoic acid is finding application as a fire extinguishing agent in confined spaces . It is also used in the synthesis of fluorinated compounds . The Reformatsky-type reaction of 2-bromo-3,3,3-trifluoropropanoic imide with various types of imines, in the presence of ZnBr2 as a Lewis acid in THF at 0 °C for 3 h, gave the corresponding α-trifluoromethyl-β-amino acid derivatives in a highly anti-selective manner .
Propriétés
IUPAC Name |
2-bromo-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGHXKRXTYSIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546565 | |
| Record name | 2-Bromo-3,3,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71026-98-7 | |
| Record name | 2-Bromo-3,3,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)
